molecular formula C20H12Cl2O3 B12150202 2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one

2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one

Cat. No.: B12150202
M. Wt: 371.2 g/mol
InChI Key: TYJWBSDCBUXXBZ-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one is a synthetic chromenone derivative featuring a fused benzopyran-4-one core substituted with a methyl group at position 6 and a 3,4-dichlorophenyl-furan moiety at position 2. Chromenones (4H-chromen-4-ones) are heterocyclic compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

Molecular Formula

C20H12Cl2O3

Molecular Weight

371.2 g/mol

IUPAC Name

2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methylchromen-4-one

InChI

InChI=1S/C20H12Cl2O3/c1-11-2-5-18-13(8-11)16(23)10-20(25-18)19-7-6-17(24-19)12-3-4-14(21)15(22)9-12/h2-10H,1H3

InChI Key

TYJWBSDCBUXXBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC=C(O3)C4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product. Advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to confirm the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Structural Analogs with Chromenone Cores

Chromenone derivatives with substituted aryl groups exhibit varied bioactivities depending on substituent positioning and electronic properties:

Compound Core Structure Key Substituents Biological Activity Reference
Target Compound 4H-chromen-4-one 6-methyl, 2-(3,4-dichlorophenyl)furan Not explicitly reported (structural potential suggests kinase inhibition) N/A
5,7-Dihydroxy-4-propyl-2H-chromen-2-one 2H-chromen-2-one 5,7-dihydroxy, 4-propyl Antimicrobial (broad-spectrum), antitumor via docking studies
2-(3,4-Dihydroxyphenyl)-chroman-4-one Chroman-4-one 3,4-dihydroxyphenyl, hydroxy groups Antioxidant, anti-inflammatory (high similarity score: 0.80)

Key Observations :

  • Methyl vs. Propyl Groups : The 6-methyl group in the target compound reduces steric hindrance compared to bulkier 4-propyl substituents, possibly favoring tighter binding to enzyme active sites .

Functional Analogs with Dichlorophenyl-Furan Moieties

Compounds sharing the 3,4-dichlorophenyl-furan scaffold but differing in core structures demonstrate distinct biological roles:

Compound Core Structure Key Substituents Biological Activity Reference
DFPM ([5-(3,4-dichlorophenyl)furan-2-yl]-piperidine-1-ylmethanethione) Piperidine-thione 3,4-dichlorophenyl-furan, thione Downregulates ABA-dependent gene expression in plants
Thiazolyl Hydrazone Derivatives Thiazole-hydrazone 4-chloro-2-nitrophenyl-furan Antifungal (MIC = 250 µg/mL vs. Candida utilis), anticancer (IC50 = 125 µg/mL)

Key Observations :

  • Core Structure Impact: The target compound’s chromenone core is planar and aromatic, favoring interactions with DNA or enzyme active sites, whereas DFPM’s piperidine-thione core enables flexibility for binding plant hormone receptors .
  • Antifungal Activity : Thiazolyl hydrazones with nitro-substituted phenyl-furan groups show moderate antifungal activity (MIC = 250 µg/mL), suggesting that the dichlorophenyl group in the target compound may enhance potency if paired with optimized substituents .

Dichlorophenyl-Containing Pharmaceuticals

Pharmaceuticals with 3,4-dichlorophenyl groups highlight the scaffold’s versatility in drug design:

Compound Core Structure Key Substituents Therapeutic Use Reference
BD 1008 Piperidine-ethylamine 3,4-dichlorophenyl-ethyl Sigma receptor antagonist
BD 1047 Dimethylamino-ethylamine 3,4-dichlorophenyl-ethyl Sigma receptor modulation

Key Observations :

  • Positioning of Dichlorophenyl : The ethyl linker in BD 1008/1047 allows for optimal receptor binding, whereas the furan linker in the target compound may alter pharmacokinetics (e.g., metabolic stability) .

Biological Activity

The compound 2-[5-(3,4-dichlorophenyl)furan-2-yl]-6-methyl-4H-chromen-4-one is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H14Cl2O3\text{C}_{18}\text{H}_{14}\text{Cl}_{2}\text{O}_{3}

This structure features a chromenone core substituted with a furan ring and a dichlorophenyl group, which contributes to its biological properties.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of furan derivatives. Specifically, compounds similar to This compound have shown significant activity against various bacterial strains.

  • Mechanism : The antimicrobial action is often attributed to the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
  • Research Findings : In one study, derivatives of furan exhibited Minimum Inhibitory Concentrations (MICs) ranging from 64 µg/mL against Escherichia coli and Staphylococcus aureus, indicating promising antibacterial properties .

2. Anti-inflammatory Effects

The compound has demonstrated notable anti-inflammatory activity.

  • Mechanism : It primarily functions through the inhibition of prostaglandin synthesis, which plays a crucial role in inflammation.
  • Case Study : A study involving the administration of similar chromenone derivatives showed a significant reduction in inflammation markers in animal models, suggesting potential use in treating inflammatory conditions .

3. Anticancer Properties

Furan and chromenone derivatives have been investigated for their anticancer potential.

  • Mechanism : These compounds can induce apoptosis in cancer cells and inhibit tumor growth by affecting various signaling pathways.
  • Research Findings : A recent investigation revealed that related compounds effectively suppressed the proliferation of colorectal cancer cell lines, outperforming standard chemotherapeutic agents .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AntimicrobialInhibition of cell wall synthesis
Anti-inflammatoryInhibition of prostaglandin synthesis
AnticancerInduction of apoptosis

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